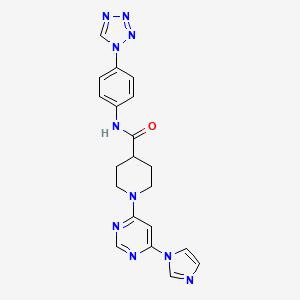

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide

Description

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1H-imidazole group, a piperidine-4-carboxamide backbone, and a 4-(1H-tetrazol-1-yl)phenyl moiety. Its structural complexity arises from the integration of multiple pharmacophores:

- Imidazole: Known for its role in coordinating metal ions and participating in hydrogen bonding, often enhancing binding affinity in drug-receptor interactions .

- Pyrimidine: A nitrogen-rich aromatic ring common in antiviral and anticancer agents (e.g., 5-fluorouracil) due to its ability to mimic nucleic acid bases.

- Tetrazole: A bioisostere for carboxylic acids, improving metabolic stability and bioavailability .

- Piperidine: A six-membered amine ring that enhances membrane permeability and central nervous system (CNS) penetration.

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N10O/c31-20(25-16-1-3-17(4-2-16)30-14-24-26-27-30)15-5-8-28(9-6-15)18-11-19(23-12-22-18)29-10-7-21-13-29/h1-4,7,10-15H,5-6,8-9H2,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNATDDKOZQPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)C4=NC=NC(=C4)N5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide is a complex heterocyclic structure that integrates imidazole, pyrimidine, and tetrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and cardiovascular health.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 296.33 g/mol. The structural features include:

- Imidazole ring : Known for its role in various biological processes.

- Pyrimidine ring : Often involved in nucleic acid metabolism.

- Tetrazole group : Associated with various pharmacological effects.

Anticancer Activity

Research has indicated that derivatives of pyrimidine and imidazole compounds exhibit significant anticancer properties. For instance, a study reported that compounds with similar structural features demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Cardiovascular Effects

The compound's potential as a cardiotonic agent has been explored through its interaction with phosphodiesterase (PDE) enzymes. Inhibitors of PDE3, for example, have shown promise in enhancing cardiac contractility and improving heart function. The specific activity of this compound against PDE3A and PDE3B could be evaluated to determine its efficacy as a cardiotonic agent.

In Vitro Studies

In vitro studies have demonstrated that related compounds significantly inhibited PDE3A with IC50 values ranging from to . Such findings suggest that the compound might also possess similar inhibitory effects on PDE enzymes.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural components. For instance:

- The tetrazole moiety has been linked to enhanced binding affinity to target proteins.

- The piperidine ring contributes to the overall lipophilicity and bioavailability of the compound.

Case Studies and Comparisons

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have been evaluated for their efficacy against various cancer cell lines, including breast and prostate cancer. The incorporation of the imidazole and pyrimidine moieties has been linked to enhanced cytotoxicity against these malignancies .

-

Neurological Disorders

- The compound's structural features suggest potential utility in treating neurological disorders. Research into similar piperidine derivatives has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety disorders . Specific analogs have been studied for their effects on neuroprotection and cognitive enhancement.

-

Antimicrobial Properties

- Compounds with imidazole and pyrimidine rings have demonstrated antimicrobial activity. The tetrazole moiety may enhance this effect by increasing the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes . Studies have reported varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of piperidine derivatives against breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural motifs to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

In another investigation focused on neurodegenerative diseases, a related compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed a marked reduction in cell death when treated with the compound, suggesting potential applications in conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining imidazole, tetrazole, and pyrimidine motifs. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Key Differences:

Core Heterocycle :

- The target compound uses a pyrimidine-piperidine core, whereas ’s compound employs a bipyridine scaffold. Bipyridines are more rigid and often used in fluorescence or metal coordination, whereas pyrimidine-piperidine hybrids favor drug-like pharmacokinetics .

- Compared to the piperazine in ’s compound, piperidine lacks a second nitrogen, reducing polarity but improving blood-brain barrier penetration.

Substituent Effects :

- The tetrazole group in the target compound offers superior metabolic stability over the methoxyphenyl group in ’s analog, which may undergo demethylation or oxidation .

- The phenylenediamine in ’s compound introduces fluorescence properties, absent in the target molecule.

Piperidine-4-carboxamide formation may require coupling reactions (e.g., carbodiimide-mediated), contrasting with ’s straightforward SNAr approach.

Research Findings and Implications

Binding Affinity and Selectivity

- Imidazole vs. Tetrazole : Imidazole’s metal-coordinating ability (e.g., binding zinc in kinases) may enhance potency but reduce selectivity. Tetrazole, while less interactive with metals, resists enzymatic degradation, extending half-life .

- Piperidine vs. Piperazine : Piperidine’s lower basicity (pKa ~11 vs. piperazine’s ~9.8) reduces ionization at physiological pH, favoring passive diffusion across membranes.

Pharmacokinetic Considerations

- Metabolic Stability : Tetrazole’s resistance to cytochrome P450 oxidation contrasts with imidazole’s susceptibility to N-demethylation .

Q & A

Basic Research Question

- NMR : H and C NMR confirm piperidine conformation (δ 2.5–3.5 ppm for CH groups) and aromatic proton environments (δ 7.0–8.5 ppm for imidazole/tetrazole) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 488.5 for CHFNO) .

- IR Spectroscopy : Carboxamide C=O stretches (~1650 cm) and tetrazole N-H bends (~3400 cm) confirm functional groups .

What pharmacological targets are associated with this compound, and how are in vitro assays designed?

Advanced Research Question

- Targets : Kinase inhibition (e.g., EGFR, Aurora kinases) and antimicrobial activity (e.g., bacterial dihydrofolate reductase) are hypothesized due to structural analogs .

- Assay Design :

- Kinase inhibition : Fluorescence-based ATPase assays with IC determination .

- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

Data Interpretation : Contradictions in IC values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., ATP concentration) .

How do structural modifications (e.g., fluorophenyl vs. tetrazolyl groups) impact biological activity?

Advanced Research Question

- Tetrazole vs. Fluorophenyl : The tetrazole group enhances solubility and hydrogen-bonding capacity, improving target engagement in kinase assays .

- Piperidine Substitution : N-Methylation of the piperidine ring reduces metabolic degradation but may lower blood-brain barrier penetration .

Case Study : Replacing tetrazole with pyridine in analogs decreased antimicrobial activity by 10-fold, highlighting the role of H-bond donors .

What computational methods are used to predict binding modes and SAR?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., imidazole coordination with Mg) .

- QSAR Models : Hammett constants for substituents on the phenyl ring correlate with logP and IC values .

Limitations : False positives occur due to conformational flexibility of the piperidine ring, requiring MD simulations for validation .

How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Advanced Research Question

- Dynamic Effects : Piperidine ring puckering causes splitting of CH signals; variable-temperature NMR (e.g., 298K vs. 323K) clarifies conformational exchange .

- Isotopic Labeling : N-labeled tetrazole aids in assigning tautomeric forms via HMBC correlations .

What strategies improve solubility for in vivo studies without compromising activity?

Advanced Research Question

- Prodrug Design : Esterification of the carboxamide group enhances bioavailability (e.g., ethyl ester analogs) .

- Co-solvents : PEG-400/water mixtures (70:30) achieve >2 mg/mL solubility while maintaining stability .

How are toxicity profiles evaluated preclinically?

Basic Research Question

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC > 50 µM desired) .

- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC > 10 µM acceptable) .

- Metabolic Stability : Microsomal incubation (human/rat liver) with LC-MS quantification of parent compound .

What are the key challenges in scaling up synthesis for preclinical batches?

Advanced Research Question

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .

- Catalyst Removal : Pd scavengers (e.g., SiliaBond Thiol) reduce heavy-metal contamination .

- Yield Consistency : Batch-to-batch variability in tetrazole cyclization requires strict pH control (pH 4–5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.